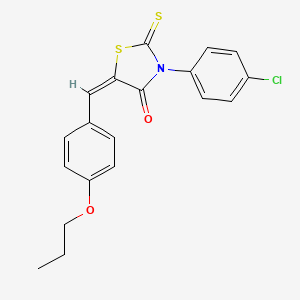
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one, also known as MAP-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MAP-1 is a member of the phenylpropenone family and has a unique chemical structure that makes it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act on various molecular targets in the body. 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells.
Biochemical and Physiological Effects:
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to decreased cell proliferation. Additionally, 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has anti-inflammatory properties and has been shown to decrease the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various research fields. Additionally, the synthesis method for 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one is relatively straightforward and can be carried out in a laboratory setting. However, one limitation of using 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is the lack of information on its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one. One area of research could focus on the potential use of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in the treatment of anxiety and depression. Additionally, further research could be conducted on the potential use of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in the treatment of cancer and inflammatory diseases. Another area of research could focus on the development of new synthetic compounds based on the structure of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one, with potential applications in various research fields. Overall, the unique chemical structure and potential applications of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one involves the reaction of aniline, cyclohexanone, p-tolualdehyde, and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have anxiolytic and antidepressant properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(Z)-3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-18-11-13-19(14-12-18)21(25)17-22(24-20-9-5-3-6-10-20)23(26-2)15-7-4-8-16-23/h3,5-6,9-14,17,24H,4,7-8,15-16H2,1-2H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBHERZFHZJCG-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2(CCCCC2)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C2(CCCCC2)OC)\NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
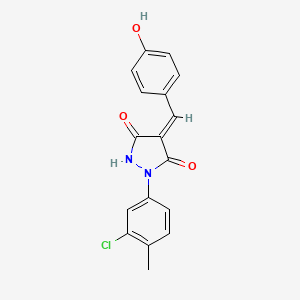
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5066246.png)

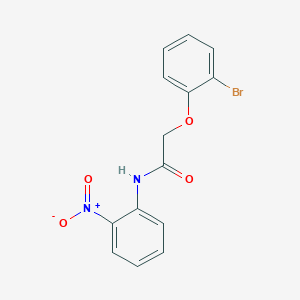
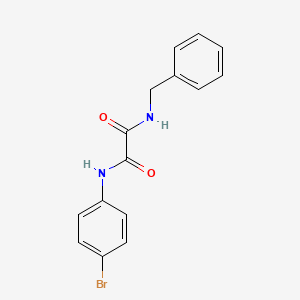
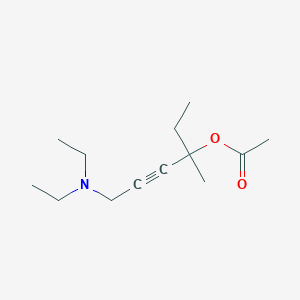
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
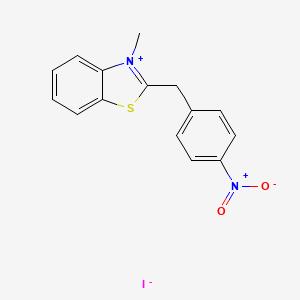
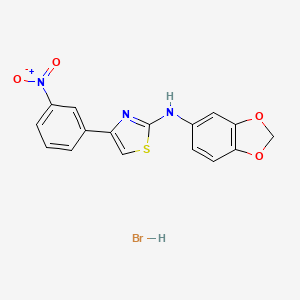

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
